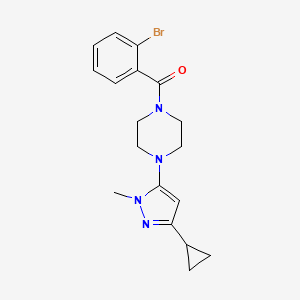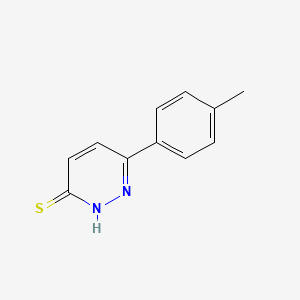
6-(4-methylphenyl)pyridazine-3(2H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridazinones are a class of compounds that have been studied for their potential biological activities . They contain a pyridazinone ring, which is a six-membered ring with two nitrogen atoms . The specific compound you’re asking about, “6-(4-methylphenyl)pyridazine-3(2H)-thione”, would have a methylphenyl group attached to the 6 position of the pyridazinone ring.
Molecular Structure Analysis
The molecular structure of pyridazinones can be analyzed using techniques like X-ray diffraction, NMR, and mass spectrometry . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis
Pyridazinones can participate in a variety of chemical reactions. For example, they can undergo reactions with various reagents to form new compounds . The specific reactions that “this compound” can undergo would depend on its exact structure and the conditions of the reaction.Scientific Research Applications
Optoelectronic Materials
Heterocyclic compounds like quinazolines and pyrimidines, which share structural similarities with "6-(4-methylphenyl)pyridazine-3(2H)-thione," have been extensively studied for their applications in optoelectronics. These compounds are pivotal in the creation of materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs, due to their electroluminescent properties. Additionally, their incorporation into π-extended conjugated systems enhances the performance of photo- and electroluminescent devices. Arylvinylsubstituted quinazolines, in particular, are of interest as potential structures for nonlinear optical materials and colorimetric pH sensors, showcasing the versatility of these heterocyclic scaffolds in optoelectronic applications (Lipunova et al., 2018).
Organic Synthesis and Catalysis
Heterocyclic N-oxide derivatives, including pyridazine derivatives, are recognized for their usefulness as versatile synthetic intermediates in organic synthesis and catalysis. Their significance spans across the formation of metal complexes, catalysts design, asymmetric catalysis and synthesis, and medicinal applications. This highlights the broad utility of these compounds in facilitating advanced chemistry and drug development investigations, pointing towards their integral role in synthetic chemistry (Li et al., 2019).
Drug Applications
The synthesis of heterocyclic compounds, including pyridazines and pyrimidines, is well-documented due to their varied biological activities, especially in the realm of medicinal chemistry. These activities include, but are not limited to, antitumor, antibacterial, analgesic, and diuretic effects. The structural diversity of these compounds allows for significant medicinal applications, demonstrating their potential as drug candidates for treating a multitude of diseases (Jakhmola et al., 2016).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-(4-methylphenyl)-1H-pyridazine-6-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2S/c1-8-2-4-9(5-3-8)10-6-7-11(14)13-12-10/h2-7H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHXSAOLTFSTEGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=S)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,7-bis(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2626672.png)
![2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2626674.png)

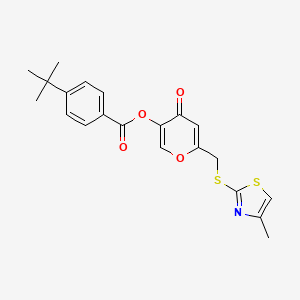
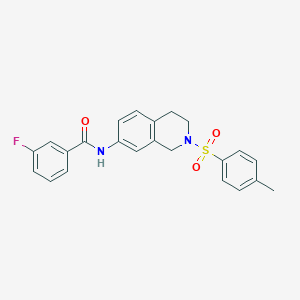
![2-Chloro-N-[[2-[(4-methylpiperidin-1-yl)sulfonylmethyl]phenyl]methyl]propanamide](/img/structure/B2626684.png)
![Ethyl 1-fluorosulfonylimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B2626685.png)
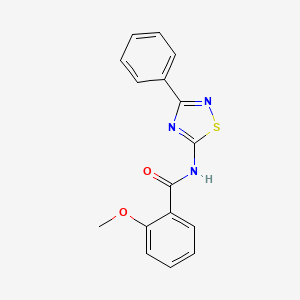

![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethoxybenzamide](/img/structure/B2626688.png)
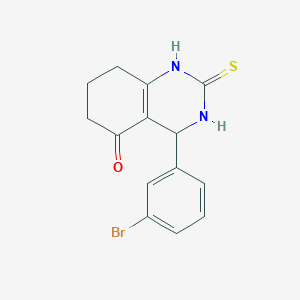
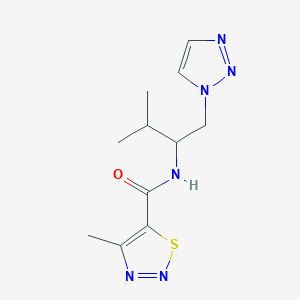
![Methyl[(pyrimidin-2-yl)methyl]amine dihydrochloride](/img/no-structure.png)
